2-Isobutyl-piperazine

Lipophilicity Permeability Lead Optimisation

2-Isobutylpiperazine (IUPAC: 2-(2-methylpropyl)piperazine) is a C2-alkyl-substituted piperazine derivative (C₈H₁₈N₂, MW 142.24 g mol⁻¹) employed primarily as a chiral heterocyclic building block in early-stage medicinal chemistry and agrochemical intermediate synthesis. The compound possesses a single stereogenic centre at the 2-position of the saturated six-membered ring.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 84477-68-9
Cat. No. B12048275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-piperazine
CAS84477-68-9
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)CC1CNCCN1
InChIInChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3
InChIKeyBYYCSTYYULCJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isobutylpiperazine (CAS 84477-68-9) Procurement & Differentiation Guide for Medicinal Chemistry Building Blocks


2-Isobutylpiperazine (IUPAC: 2-(2-methylpropyl)piperazine) is a C2-alkyl-substituted piperazine derivative (C₈H₁₈N₂, MW 142.24 g mol⁻¹) employed primarily as a chiral heterocyclic building block in early-stage medicinal chemistry and agrochemical intermediate synthesis . The compound possesses a single stereogenic centre at the 2-position of the saturated six-membered ring . With a computed LogP of 0.59 and two hydrogen-bond donors, it occupies a physicochemical space that is intermediate between smaller C2-alkyl piperazines and more lipophilic regioisomers, making precise selection critical for maintaining the desired balance of permeability, solubility, and target engagement in lead-optimisation programmes .

Why 2-Isobutylpiperazine Cannot Be Indiscriminately Replaced by Other C2-Alkyl Piperazines


Even within the narrow family of C2-alkyl piperazines, modest alterations in alkyl-chain length, branching pattern, or substitution position produce measurable shifts in lipophilicity (ΔLogP > 0.3), hydrogen-bond donor count, and conformational flexibility . These physicochemical perturbations propagate into differences in passive membrane permeability, aqueous solubility, and receptor-binding complementarity . Regioisomeric substitution (2- vs. 1-isobutyl) further alters topological polar surface area and donor count, which directly impacts pharmacokinetic profile and off-target liability . Consequently, treating 2-isobutylpiperazine as interchangeable with its nearest neighbours risks irreproducible biological data and costly delays in hit-to-lead progression. The quantitative evidence below documents where the compound exhibits verifiable, selection-relevant divergence from its closest structural comparators.

Quantitative Differentiation Evidence for 2-Isobutylpiperazine Against Closest Structural Analogs


Lipophilicity (LogP) Differential: 2-Isobutylpiperazine vs. 2-Methylpiperazine

The computed octanol‑water partition coefficient (LogP) of 2‑isobutylpiperazine is 0.59, compared with 0.23 for 2‑methylpiperazine . The ΔLogP of +0.36 corresponds to an approximately 2.3‑fold higher equilibrium concentration in the organic phase, predicting enhanced passive membrane permeability for the isobutyl congener when incorporated into a lead scaffold.

Lipophilicity Permeability Lead Optimisation

Lipophilicity Similarity with Divergent Branching: 2-Isobutylpiperazine vs. 2-Ethylpiperazine

2-Isobutylpiperazine (LogP 0.59) and 2-ethylpiperazine (LogP 0.62) exhibit near-identical lipophilicity . However, the isobutyl group introduces branching at the β‑carbon, generating a steric volume that is substantially larger than the linear ethyl chain (estimated molar refractivity difference ~10 cm³ mol⁻¹). This steric divergence can modulate selectivity between closely related receptor subtypes even when passive permeability remains constant.

Lipophilicity Steric Effects Binding Pocket Complementarity

Regioisomeric Differentiation: 2-Isobutylpiperazine vs. 1-Isobutylpiperazine

Relocating the isobutyl group from the 2‑position (carbon-substituted) to the 1‑position (nitrogen-substituted) changes the hydrogen-bond donor count from 2 to 1 and reduces the topological polar surface area (TPSA) from 24.1 Ų to 15.3 Ų . The 1‑isobutyl regioisomer also exhibits a higher LogP (0.81 vs. 0.59). These differences imply that the 2‑isobutyl variant retains a secondary-amine-like hydrogen-bonding profile, while the 1‑isobutyl variant behaves more like a tertiary amine with reduced donor capacity and elevated lipophilicity.

Regioisomerism Hydrogen-Bond Donors TPSA Pharmacophore Design

Conformational Flexibility: Rotatable Bond Count vs. 2-Methylpiperazine

2-Isobutylpiperazine possesses two rotatable bonds in its side chain, whereas 2-methylpiperazine has zero . The additional rotational degrees of freedom increase the conformational entropy penalty upon binding but also expand the range of accessible binding conformations, potentially enabling the isobutyl congener to engage protein pockets that are sterically inaccessible to the rigid methyl analogue at equivalent core structures.

Conformational Entropy Molecular Recognition Ligand Pre-organisation

Chirality and Enantiopure Availability: Enabling Stereochemical SAR

The C2 position of 2‑isobutylpiperazine is a stereogenic centre . Both enantiomers are commercially available as research-grade building blocks: (S)-2-isobutylpiperazine (CAS 106576-37-8, purity ≥98 %) and (R)-2-isobutylpiperazine (CAS 853730-57-1) . This contrasts with several shorter-chain C2-alkyl piperazines for which enantiopure material is not routinely stocked. Access to both antipodes allows systematic exploration of stereochemical structure–activity relationships (SSAR) without investing in in-house chiral resolution.

Chirality Enantioselective Synthesis Stereochemical SAR

Evidence-Driven Application Scenarios for 2-Isobutylpiperazine Selection in R&D and Scale-Up


CNS Lead Optimisation Requiring Moderately Increased Lipophilicity Over 2‑Methylpiperazine

When a screening hit containing a 2‑methylpiperazine fragment shows sub‑optimal brain penetration (LogP too low), 2‑isobutylpiperazine provides a +0.36 LogP increment while retaining the same hydrogen‑bond donor count and only minimally increasing molecular weight . This moderate lipophilicity shift falls within the typical range for improving passive CNS permeability without violating Lipinski’s Rule of Five, making it a first‑choice replacement before resorting to halogenation or aromatic ring addition.

Regioisomer‑Sensitive Pharmacophore Design Requiring a Secondary Amine Hydrogen‑Bond Donor

In projects where a hydrogen‑bond donor at the piperazine core is essential for target engagement (e.g., kinase hinge‑binding motifs, GPCR orthosteric sites), 2‑isobutylpiperazine (HBD = 2, TPSA = 24.1 Ų) must be specified over the 1‑isobutyl regioisomer (HBD = 1, TPSA = 15.3 Ų) . Procuring the carbon‑substituted regioisomer averts the loss of a critical donor interaction that cannot be recovered by downstream synthetic modification.

Stereochemical Structure–Activity Relationship (SSAR) Studies

For chiral piperazine‑containing series where biological activity is known or suspected to be stereodependent, 2‑isobutylpiperazine is a pragmatic choice because both pure (S)‑ and (R)‑enantiomers are commercially stocked . This enables parallel synthesis of enantiomeric pairs without investing in asymmetric synthesis or preparative chiral separation, accelerating the determination of eudysmic ratios and guiding the selection of the eutomer for further development.

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Steric Diversity at Constant LogP

When designing a fragment library that samples diverse steric shapes within a narrow lipophilicity band, 2‑isobutylpiperazine (LogP ≈ 0.59, branched) and 2‑ethylpiperazine (LogP ≈ 0.62, linear) can be paired as near‑iso‑lipophilic fragments with markedly different three‑dimensional profiles . This strategy enhances library coverage of steric space without confounding biological readouts with variable permeability.

Quote Request

Request a Quote for 2-Isobutyl-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.